HDAC6 vs HDAC1 Selectivity: Reversed Isoform Preference Compared to Entinostat (MS-275)
The target compound demonstrates an HDAC6/HDAC1 selectivity profile that is the inverse of the clinically approved benzamide HDAC inhibitor Entinostat (MS-275). The target compound inhibits recombinant human HDAC6 with an IC50 of 10 nM, while its IC50 for HDAC1 is 2,070 nM, yielding a selectivity ratio of approximately 207-fold favoring HDAC6 [1]. In contrast, Entinostat inhibits HDAC1 with an IC50 of 1,480 nM (1.48 µM) and shows negligible activity against HDAC6 (IC50 >30,000 nM), giving a selectivity ratio exceeding 20-fold favoring HDAC1 [2]. This diametrically opposed selectivity pattern means the two compounds cannot be used interchangeably for probing HDAC6-dependent biology.
| Evidence Dimension | HDAC isoform selectivity ratio (HDAC6 IC50 / HDAC1 IC50) |
|---|---|
| Target Compound Data | HDAC6 IC50 = 10 nM; HDAC1 IC50 = 2,070 nM; Selectivity ratio = 0.0048 (207-fold HDAC6-selective) |
| Comparator Or Baseline | Entinostat (MS-275): HDAC1 IC50 = 1,480 nM; HDAC6 IC50 >30,000 nM; Selectivity ratio >20.3 (≥20-fold HDAC1-selective) |
| Quantified Difference | Target is >4,000-fold more HDAC6-selective relative to Entinostat when comparing selectivity ratios (207-fold HDAC6-selective vs ≥20-fold HDAC1-selective) |
| Conditions | Recombinant human HDAC1 and HDAC6, fluorogenic substrate assays (Boc-L-Lys(acetyl)-AMC or ZMAL); target data from baculovirus expression system [1]; Entinostat data from 10-point dose-response curves with 3-fold serial dilution [2] |
Why This Matters
Procurement of the target compound is mandatory for studies requiring selective HDAC6 inhibition without Class I HDAC engagement, as the clinically available benzamide Entinostat provides the opposite selectivity and would confound HDAC6-specific readouts.
- [1] ChEMBL Compound Report for CHEMBL4545246, European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL4545246/ View Source
- [2] De Luca L, et al. Identification of histone deacetylase inhibitors with (arylidene)aminoxy scaffold active in uveal melanoma cell lines. J Enzyme Inhib Med Chem. 2020;35(1):1657-1668. Table 2. PMID: 33123570. View Source
